molecular formula C17H22N2O2 B8713453 tert-Butyl 9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-Butyl 9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B8713453
M. Wt: 286.37 g/mol
InChI Key: KZJNIEOORDJITI-UHFFFAOYSA-N
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Description

Tert-Butyl 9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-9-13-12-7-5-6-8-14(12)18(4)15(13)11-19/h5-8H,9-11H2,1-4H3

InChI Key

KZJNIEOORDJITI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 66 mg (1.65 mmol) portion of sodium hydride was added to 10 ml of DMF solution containing 300 mg (1.10 mmol) of 2-t-butoxycarbonyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and stirred at room temperature for 30 minutes, and then 103 μl (1.65 mmol) of methyl iodide were added thereto and stirred overnight at room temperature. The reaction solution was extracted with ethyl acetate and washed with water. After drying (Na2SO4), the solvent was removed by evaporation under a reduced pressure and the resulting oil was purified by a silica gel column chromatography (60 cc; elution by ethyl acetate-hexane=1:5) to obtain 200 mg of the title compound (63% in yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
103 μL
Type
reactant
Reaction Step Three
Yield
63%

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